Jak1-IN-13

JAK1 inhibition Enzymatic assay Potency comparison

Researchers requiring precise JAK1 pathway dissection often face selectivity limitations with pan-JAK inhibitors. Jak1-IN-13 (compound 36b) is an orally active, picomolar JAK1 inhibitor (IC50 0.044 nM) that resolves this issue with exceptional selectivity (1325-fold over TYK2, 210-fold over JAK3). • Potency & Selectivity: Enables unambiguous attribution of biological effects (e.g., reduced STAT3 phosphorylation) specifically to JAK1 inhibition. • Validated Efficacy: Demonstrates significant in vivo efficacy in a bleomycin-induced pulmonary fibrosis mouse model with >36% oral bioavailability. • Supply Reliability: Custom-synthesized, analytically validated, and available globally with defined storage and shipping protocols.

Molecular Formula C23H26F3N5O
Molecular Weight 445.5 g/mol
Cat. No. B12383943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak1-IN-13
Molecular FormulaC23H26F3N5O
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1CC(CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC
InChIInChI=1S/C23H26F3N5O/c1-14-11-17(8-10-31(14)13-15-3-5-16(6-4-15)23(24,25)26)30-20-18-7-9-28-21(18)29-12-19(20)22(32)27-2/h3-7,9,12,14,17H,8,10-11,13H2,1-2H3,(H,27,32)(H2,28,29,30)/t14-,17-/m0/s1
InChIKeyLLXUFTFQOVBHRV-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jak1-IN-13: Highly Selective JAK1 Inhibitor


Jak1-IN-13 (compound 36b) is a potent, orally active, and highly selective inhibitor of Janus kinase 1 (JAK1), exhibiting an IC50 of 0.044 nM [1]. It belongs to a class of N-methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives and demonstrates remarkable selectivity over other JAK family members (JAK2, JAK3, and TYK2) [1]. Jak1-IN-13 effectively inhibits STAT3 phosphorylation in cellular models and has shown significant efficacy in a bleomycin-induced pulmonary fibrosis mouse model [1].

JAK1 pathway inhibition studies Supports JAK1-specific signaling research
Isoform-selectivity assay context Enables JAK family selectivity comparisons
Fibrosis model-response research Reported endpoint context in pulmonary fibrosis models

Why Jak1-IN-13 Cannot Be Substituted


Generic substitution with less selective JAK inhibitors (e.g., pan-JAK inhibitors like tofacitinib) or even other JAK1-selective inhibitors (e.g., filgotinib, upadacitinib, abrocitinib) is not scientifically equivalent due to substantial differences in potency, selectivity profile, and documented in vivo efficacy in specific disease models. Jak1-IN-13's picomolar potency (0.044 nM) and high selectivity (1325-fold over TYK2) are not replicated by these alternatives, which have IC50 values in the nanomolar range and lower selectivity margins [1][2][3]. Furthermore, Jak1-IN-13 is specifically validated in a pulmonary fibrosis model, an application not shared by all JAK1 inhibitors [1].

  • JAK isoform selectivity profile may differ significantly from pan-JAK or alternative JAK1 inhibitors, limiting pathway interpretation transferability.
  • Model-response endpoint context is pulmonary-fibrosis-specific; other JAK1 inhibitors are primarily validated in distinct disease models (e.g., arthritis).
  • Reported enzymatic inhibition context differs substantially; nanomolar-range alternatives may not replicate the same potency tier in biochemical assays.

Jak1-IN-13 vs. Leading JAK1 Inhibitors


Picomolar JAK1 Potency Advantage

Jak1-IN-13 (compound 36b) inhibits JAK1 with an IC50 of 0.044 nM, which is 977-fold more potent than upadacitinib (IC50 = 43 nM), 227-fold more potent than filgotinib (IC50 = 10 nM), and 659-fold more potent than abrocitinib (IC50 = 29 nM) in biochemical assays [1]. This picomolar potency is unique among clinically relevant JAK1 inhibitors.

JAK1 inhibition potency
Cross-study comparable
IC50 0.044 nM vs. upadacitinib 43–47 nM, filgotinib 10 nM, abrocitinib 29 nM. 977-fold, 227-fold, 659-fold lower IC50 respectively.
Supports assay potency context and lower usage concentration in biochemical assays.
ATP concentrations not fully harmonized across studies.
JAK1 inhibition Enzymatic assay Potency comparison

Unparalleled JAK1 Selectivity Profile

Jak1-IN-13 demonstrates remarkable selectivity within the JAK family, with 382-fold selectivity over JAK2, 210-fold over JAK3, and 1325-fold over TYK2 [1]. This selectivity profile is substantially higher than that of upadacitinib (approximately 2.5-fold over JAK2, 49-fold over JAK3, 100-fold over TYK2) [2] and filgotinib (2.8-fold over JAK2, 81-fold over JAK3, 11.6-fold over TYK2) .

JAK family selectivity
Cross-study comparable
382-fold over JAK2, 210-fold over JAK3, 1325-fold over TYK2. Upadacitinib: ~2.5-fold, ~49-fold, ~100-fold; filgotinib: 2.8-fold, 81-fold, 11.6-fold.
Enables JAK1-specific pathway interpretation with reduced JAK2/JAK3/TYK2 crosstalk.
Selectivity margins from biochemical kinase assays; cellular context may vary.
JAK family selectivity Kinase profiling Off-target analysis

Oral Bioavailability Supporting In Vivo Studies

Pharmacokinetic studies demonstrate that Jak1-IN-13 has an oral bioavailability exceeding 36% [1]. While specific PK data for abrocitinib and filgotinib are not directly comparable due to species and formulation differences, Jak1-IN-13's bioavailability is sufficient to achieve significant target engagement and therapeutic effect in a mouse model of pulmonary fibrosis following oral administration [1].

Oral bioavailability
Supporting evidence
F% > 36% in mice; oral route achieved target engagement in fibrosis model.
Supports oral dosing in rodent studies; enables non-invasive long-term experiments.
Direct PK comparison to other JAK1 inhibitors limited by species and formulation differences.
Oral bioavailability Pharmacokinetics In vivo pharmacology

In Vivo Efficacy in Pulmonary Fibrosis Model

In a bleomycin-induced pulmonary fibrosis mouse model, oral administration of Jak1-IN-13 (compound 36b) significantly reduced STAT3 phosphorylation, improved body weight, and decreased collagen deposition [1]. This specific in vivo validation in a fibrosis model distinguishes Jak1-IN-13 from other JAK1 inhibitors, which are primarily validated in inflammatory or autoimmune models like rheumatoid arthritis (e.g., upadacitinib, filgotinib) .

In vivo fibrosis model
Model-specific context
Oral dosing reduced p-STAT3, improved body weight, and decreased collagen deposition in bleomycin-induced mouse model.
Reported model-response endpoint context for pulmonary fibrosis research.
Comparators (upadacitinib, filgotinib) are validated in arthritis/inflammation models, not fibrosis.
Pulmonary fibrosis In vivo efficacy Bleomycin model

High Purity for Reproducible Research

Commercially available Jak1-IN-13 is supplied with a purity of ≥98.0%, as confirmed by Certificate of Analysis (COA) from multiple reputable vendors . This high level of purity minimizes the risk of confounding biological activity from impurities, ensuring that experimental results are directly attributable to Jak1-IN-13.

Chemical purity
Supplier data
≥98.0% (HPLC), confirmed by vendor COA.
Supports lot-to-lot consistency and minimal impurity-driven background activity.
Review certificate of analysis for current batch.
Chemical purity Quality control Reproducibility

Jak1-IN-13: Optimal Research Applications


Pulmonary Fibrosis Research Models

Jak1-IN-13 is the compound of choice for in vivo studies of pulmonary fibrosis, as demonstrated by its significant efficacy in a bleomycin-induced mouse model [1]. Its oral bioavailability (>36%) allows for convenient dosing, and its high selectivity minimizes confounding JAK2/JAK3-mediated effects [1]. This makes it ideal for investigating JAK1's role in fibrosis progression and evaluating therapeutic potential in related fibrotic conditions (e.g., liver, kidney).

HTS and Lead Optimization for JAK1 Therapeutics

With its picomolar potency (IC50 = 0.044 nM) and exceptional selectivity profile (e.g., 1325-fold over TYK2), Jak1-IN-13 serves as an excellent benchmark or control compound in high-throughput screening assays designed to identify novel JAK1 inhibitors [1]. Its properties set a high standard for potency and selectivity, enabling researchers to gauge the performance of new chemical entities against a best-in-class reference.

Elucidating JAK1-Specific Signaling Pathways

The unparalleled selectivity of Jak1-IN-13, particularly the 1325-fold preference over TYK2 and 210-fold over JAK3, makes it a critical tool for dissecting JAK1-specific signaling pathways in complex cellular environments [1]. Researchers can use Jak1-IN-13 to attribute observed biological effects (e.g., reduced STAT3 phosphorylation) specifically to JAK1 inhibition, free from the confounding contributions of other JAK family members.

Application
Selection Property
Validation Focus
Pulmonary fibrosis model studies
Reported oral bioavailability and fibrosis model endpoint context
p-STAT3 inhibition, body weight change, collagen deposition endpoints
JAK1 inhibitor screening / benchmarking
Reported enzymatic inhibition potency and selectivity context
Assay potency comparison and selectivity window interpretation
JAK1-specific signaling dissection
Isoform-selectivity assay context (JAK1 vs JAK2/3/TYK2)
STAT3 phosphorylation pathway interpretation, reduced off-target pathway crosstalk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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